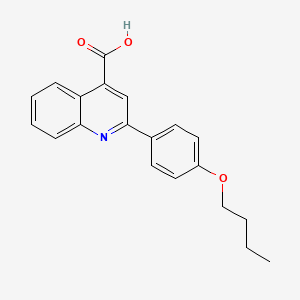

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

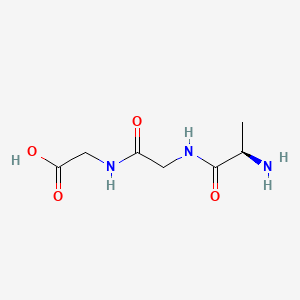

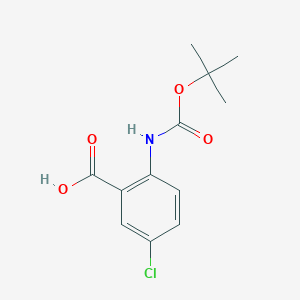

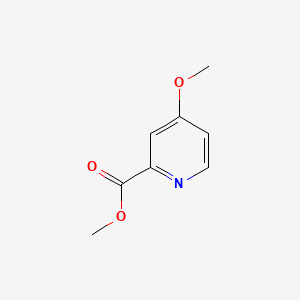

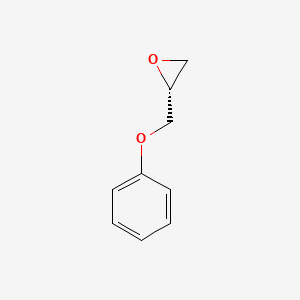

“2-(4-Butoxyphenyl)quinoline-4-carboxylic acid” is a compound with the molecular formula C20H19NO3 . It is a derivative of quinoline-4-carboxylic acid, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data . A diverse range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular structure of “2-(4-Butoxyphenyl)quinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The structure with multiple aromatic rings was designed to form strong hydrophobic interactions with residues in the opening of HDAC active site .Chemical Reactions Analysis

The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . In total, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .Physical And Chemical Properties Analysis

The compound is a gray powder with a melting point of 202–204°C . Its IR spectrum shows peaks at 3456–2644 (br, acid-OH.), 2938 (C-H str.), 2848 (C-H str.), 1709 (acidic C=O), 1630 (imine C=N), and 1585 (aromatic C=C) .Aplicaciones Científicas De Investigación

Antibacterial Applications

2-Phenyl-quinoline-4-carboxylic acid derivatives, which are structurally similar to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, have been studied for their antibacterial properties . These compounds have shown good antibacterial activity against Staphylococcus aureus . Some compounds even displayed inhibition against Escherichia coli .

Anticancer Applications

2-Phenylquinoline-4-carboxylic acid derivatives have been used in the development of anticancer drugs . They have been introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors . HDACs are a group of enzymes that are responsible for the removal of acetyl group from ɛ-N-acetyl-lysine amino groups of histone proteins . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation .

Anti-inflammatory Applications

Phenylquinoline-4-carboxylic acid derivatives have been highlighted for their anti-inflammatory activities . Although the specific mechanisms and applications are not detailed in the source, this suggests a potential area of research and application for 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid.

Antiviral Applications

Phenylquinoline-4-carboxylic acid derivatives have also been noted for their antiviral activities . This suggests that 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid could potentially be used in the development of antiviral drugs.

Alkaline Phosphatase Inhibitors

Quinoline-4-carboxylic acid has been investigated as a highly potent scaffold for the development of alkaline phosphatase inhibitors . This suggests that 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid could potentially be used in similar applications.

Synthesis of New Compounds

The structure of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid could potentially be used as a starting point for the synthesis of new compounds. For example, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation and amination .

Mecanismo De Acción

Target of Action

Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to influence several biochemical pathways, indicating a broad spectrum of activity .

Pharmacokinetics

It’s worth noting that compounds with higher lipophilicity, such as some quinoline derivatives, have displayed higher activity, suggesting a potential impact on bioavailability .

Result of Action

Some quinoline derivatives have been reported to exhibit anticancer activity, suggesting potential cellular effects .

Action Environment

The synthesis of quinoline derivatives has been reported to be influenced by various reaction conditions .

Propiedades

IUPAC Name |

2-(4-butoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIHKVGOARDBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365609 |

Source

|

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

51842-70-7 |

Source

|

| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)